molecular formula C15H13BrN2O3 B1455561 Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate CAS No. 1328810-10-1

Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate

Cat. No.: B1455561
CAS No.: 1328810-10-1
M. Wt: 349.18 g/mol
InChI Key: NGFCFTIJTIVNNQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound is characterized by the presence of a bromobenzamido group attached to the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate typically involves a multi-step process. One common method starts with the bromination of 2-aminobenzoic acid to obtain 2-bromobenzoic acid. This is followed by the formation of the amide bond with 2-aminopyridine-3-carboxylate under appropriate reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted pyridine carboxylates.

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of amines.

    Hydrolysis: Formation of 2-(2-bromobenzamido)pyridine-3-carboxylic acid.

Scientific Research Applications

Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Studying its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigating its potential as a drug candidate or a pharmacophore in drug design.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chlorobenzamido)pyridine-3-carboxylate
  • Ethyl 2-(2-fluorobenzamido)pyridine-3-carboxylate
  • Ethyl 2-(2-iodobenzamido)pyridine-3-carboxylate

Uniqueness

Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

ethyl 2-[(2-bromobenzoyl)amino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-2-21-15(20)11-7-5-9-17-13(11)18-14(19)10-6-3-4-8-12(10)16/h3-9H,2H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFCFTIJTIVNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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